8-MethylHexadecanoyl-CoA

Triglyceride Synthesis Metabolic Disease Enzyme Inhibition

8-MethylHexadecanoyl-CoA (8-MethylHexadecanoyl-coenzyme A) is a long-chain, methyl-branched acyl-CoA derivative formed by the thioester linkage of 8-methylhexadecanoic acid to coenzyme A. It is a member of the broader class of fatty acyl-CoAs, which are central intermediates in lipid metabolism, serving as acyl donors for various enzymatic reactions.

Molecular Formula C38H68N7O17P3S
Molecular Weight 1020.0 g/mol
Cat. No. B15598414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-MethylHexadecanoyl-CoA
Molecular FormulaC38H68N7O17P3S
Molecular Weight1020.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H68N7O17P3S/c1-5-6-7-8-9-12-15-26(2)16-13-10-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)
InChIKeySQVMCKACFSOHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-MethylHexadecanoyl-CoA for Research: A Branched-Chain Acyl-CoA Thioester Derivative


8-MethylHexadecanoyl-CoA (8-MethylHexadecanoyl-coenzyme A) is a long-chain, methyl-branched acyl-CoA derivative formed by the thioester linkage of 8-methylhexadecanoic acid to coenzyme A [1]. It is a member of the broader class of fatty acyl-CoAs, which are central intermediates in lipid metabolism, serving as acyl donors for various enzymatic reactions [2]. This compound is a synthetic tool for investigating the substrate specificity and metabolic fate of branched-chain fatty acids (BCFAs), which are increasingly recognized for their distinct roles in cellular signaling and as biomarkers for metabolic diseases [3].

Why Substituting 8-MethylHexadecanoyl-CoA with Palmitoyl-CoA Compromises Experimental Validity


Generic substitution with the unbranched, straight-chain analog Palmitoyl-CoA (Hexadecanoyl-CoA) is scientifically unsound because the methyl branch at the C8 position fundamentally alters the molecule's biochemical interactions. This single methyl group can significantly impact enzyme active site recognition, substrate channeling in beta-oxidation, and binding affinity to lipid-binding proteins and nuclear receptors [1]. The presence and position of the branch dictate metabolic routing and signaling outcomes, rendering data from unbranched CoA esters non-transferable and potentially leading to misinterpretation of metabolic flux and regulatory mechanisms [2].

8-MethylHexadecanoyl-CoA Evidence Guide: Differentiating Data for Research Procurement


DGAT1 Inhibition: 8-MethylHexadecanoyl-CoA Exhibits Weak Inhibitory Activity

In a direct comparison against the unbranched straight-chain standard, 8-MethylHexadecanoyl-CoA demonstrated weak inhibitory activity against human DGAT1, with an IC50 > 10,000 nM. This contrasts sharply with the known, potent inhibitory effect of long-chain acyl-CoAs like Palmitoyl-CoA on other lipid metabolic enzymes [1]. This data point provides a quantitative benchmark for the reduced affinity of this specific branched-chain thioester for the DGAT1 active site, a key enzyme in triglyceride synthesis. The IC50 was determined using a phospholipid flash plate assay with [1-14C]decanoyl-CoA as the substrate [2].

Triglyceride Synthesis Metabolic Disease Enzyme Inhibition

PPARalpha Activation: Branched-Chain Acyl-CoAs are High-Affinity Ligands

8-MethylHexadecanoyl-CoA, as a long-chain branched fatty acyl-CoA, belongs to a class of molecules identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). A study demonstrated that branched-chain fatty acyl-CoA thioesters, including phytanoyl-CoA and pristanoyl-CoA, bind PPARalpha with Kd values near 11 nM [1]. This is significantly higher affinity than for the corresponding free branched-chain fatty acids. In contrast, the straight-chain analog Palmitoyl-CoA (Hexadecanoyl-CoA) showed weak or no binding to PPARalpha in similar assays [1]. This class-level evidence suggests that the CoA thioester moiety and the branched structure are critical determinants for potent PPARalpha activation.

Nuclear Receptor Signaling Lipid Metabolism Peroxisome Proliferation

Substrate for Carnitine O-Palmitoyltransferase (CPT): A Defined Metabolic Route

8-MethylHexadecanoyl-CoA is an established substrate for carnitine O-palmitoyltransferase (CPT), the enzyme responsible for converting long-chain acyl-CoAs to their corresponding acylcarnitines for mitochondrial import [1]. This reaction forms 8-MethylHexadecanoylcarnitine, a distinct metabolite that can be tracked via mass spectrometry. This contrasts with other branched-chain acyl-CoAs that may be poor substrates or inhibitors of CPT. The specificity for this enzyme defines a clear, quantifiable metabolic entry point into the mitochondrial beta-oxidation pathway, which can be experimentally compared to the transport kinetics of straight-chain Palmitoyl-CoA [2].

Mitochondrial Transport Fatty Acid Oxidation Carnitine Shuttle

Structural Distinction: Molecular Weight and Formula vs. Palmitoyl-CoA

8-MethylHexadecanoyl-CoA (C38H68N7O17P3S) has a molecular weight of 1019.97 g/mol, which is 14.01 g/mol greater than the unbranched analog Palmitoyl-CoA (Hexadecanoyl-CoA, C37H66N7O17P3S, 1005.96 g/mol) [REFS-1, REFS-2]. This precise mass difference, corresponding to a single methylene (-CH2-) group, provides a definitive analytical signature for distinguishing the two compounds via high-resolution mass spectrometry (HRMS). This difference is critical for unambiguous identification and quantification in complex biological matrices where both compounds may be present.

Analytical Chemistry Mass Spectrometry Structural Biology

Optimal Research Applications for 8-MethylHexadecanoyl-CoA Based on Evidenced Differentiation


Metabolic Tracing of Branched-Chain Fatty Acid Oxidation

Leverage the confirmed conversion of 8-MethylHexadecanoyl-CoA to 8-MethylHexadecanoylcarnitine by CPT to specifically track the mitochondrial import and beta-oxidation of this branched-chain fatty acid [1]. By monitoring the distinct acylcarnitine intermediate via LC-MS/MS, researchers can quantitatively compare its oxidation rate to that of straight-chain Palmitoyl-CoA under various physiological or pharmacological conditions, providing insights into the metabolic handling of branched lipids. This approach directly utilizes the compound's defined metabolic entry point as established in Section 3.

Investigating PPARalpha Activation by Branched Acyl-CoA Thioesters

Employ 8-MethylHexadecanoyl-CoA in cell-free or cell-based assays to dissect PPARalpha activation mechanisms. As a representative long-chain branched acyl-CoA, it can be used to compare conformational changes and cofactor recruitment to PPARalpha against straight-chain CoA esters [2]. This application is grounded in the class-level evidence of high-affinity binding of branched acyl-CoAs to PPARalpha, making this compound a key tool for studying ligand-specific signaling outcomes without confounding effects from free fatty acids.

Enzyme Specificity Studies for Branched-Chain Lipid Metabolism

Utilize 8-MethylHexadecanoyl-CoA to characterize the substrate specificity of enzymes involved in branched-chain fatty acid metabolism, such as α-methylacyl-CoA racemase (AMACR) or specific acyl-CoA dehydrogenases. Its well-defined structure and the established class-level substrate preferences for α-methyl-branched acyl-CoAs [3] make it a precise probe to map active site geometries and kinetic parameters. This directly addresses the need for a specific, non-standard substrate to differentiate enzyme isoforms and understand their role in disorders of branched-chain lipid catabolism.

Mass Spectrometry-Based Metabolomics for Biomarker Discovery

Exploit the unique molecular weight (1019.97 g/mol) and formula (C38H68N7O17P3S) of 8-MethylHexadecanoyl-CoA as an internal standard or reference compound in targeted lipidomics workflows. Its distinct mass, 14.01 Da heavier than the abundant Palmitoyl-CoA [4], ensures unambiguous identification and accurate quantification of this and related branched-chain acyl-CoAs in complex biological samples. This application is critical for discovering and validating novel biomarkers for peroxisomal disorders or other metabolic diseases where BCFA metabolism is perturbed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-MethylHexadecanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.